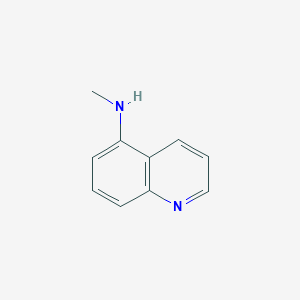

N-methylquinolin-5-amine

Description

Properties

IUPAC Name |

N-methylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLNGDAQWHSFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324548 | |

| Record name | N-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-67-4 | |

| Record name | N-Methyl-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7506-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007506674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC407019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methylquinolin 5 Amine

Direct N-Methylation Strategies for Quinolin-5-amine Precursors

Direct N-methylation of quinolin-5-amine is the most straightforward approach, involving the selective introduction of a methyl group onto the nitrogen atom of the amino group. This method's efficiency hinges on controlling the degree of methylation to prevent the formation of the dimethylated product and ensuring regioselectivity.

Modern synthetic chemistry has increasingly turned to catalytic methods for N-alkylation, offering milder conditions and higher selectivity compared to traditional reagents. Iridium(I) complexes, particularly those with N,O-functionalized N-heterocyclic carbene (NHC) ligands, have emerged as effective catalysts for the N-methylation of amines using methanol (B129727) as a sustainable C1 source. acs.org While direct studies on quinolin-5-amine are not prevalent, the principles established with aniline (B41778) substrates are highly applicable.

The catalytic cycle, often proceeding through a "borrowing hydrogen" mechanism, involves the temporary oxidation of the alcohol (methanol) to an aldehyde (formaldehyde) by the iridium complex. The amine then condenses with the in-situ generated aldehyde to form an imine (or enamine), which is subsequently reduced by the iridium-hydride species to yield the methylated amine and regenerate the catalyst. acs.org

For instance, catalysts like [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] have shown high activity for the N-methylation of aniline, achieving significant conversion with complete selectivity to the mono-methylated product under optimized conditions. acs.org

Table 1: Example of Iridium-Catalyzed N-Methylation of Aniline with Methanol

| Catalyst (1 mol%) | Base (50 mol%) | Temperature | Time (h) | Conversion (%) | Selectivity to N-methylaniline (%) |

| [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] | Cs₂CO₃ | 110 °C | 5 | 40 | 100 |

Data adapted from studies on aniline as a model substrate. acs.org

Achieving regioselective N-methylation requires careful optimization of reaction parameters to favor the desired product over potential side reactions, such as C-methylation or over-methylation. Key factors include the choice of catalyst, solvent, base, and temperature. The use of a bulky catalyst or specific directing groups on the quinoline (B57606) ring can sterically hinder methylation at other positions.

The inherent nucleophilicity of the amino group at the C5 position makes it the primary site for methylation. However, the reaction conditions must be mild enough to prevent undesired reactions on the quinoline nucleus itself. The choice of the methylating agent and the catalyst system is crucial for controlling the reaction's outcome.

Multi-Step Synthesis Pathways for Substituted Quinoline Amines

An alternative to direct methylation is the construction of the quinoline ring system through various cyclization strategies. These multi-step pathways offer greater flexibility for introducing a wider range of substituents on the heterocyclic core.

In multi-step syntheses, protecting groups are indispensable tools for temporarily masking a reactive functional group, like an amine, to allow for chemical modifications elsewhere in the molecule. wikipedia.orgjocpr.comorganic-chemistry.org For the synthesis of N-methylquinolin-5-amine, one might start with a protected quinolin-5-amine. The amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide. organic-chemistry.orglibretexts.org This protection strategy prevents the amine from interfering with subsequent reactions, such as functionalization of the quinoline ring.

Once the desired modifications are complete, the protecting group is removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to reveal the primary amine, which can then be selectively methylated. wikipedia.org Alternatively, if the synthesis starts from a precursor that will become the quinoline ring, a protected amino group can be carried through the cyclization steps.

The functionalization of the quinoline core is essential for building complex molecules. Transition metal-catalyzed C-H activation has become a powerful strategy for the site-selective introduction of functional groups, avoiding the need for pre-functionalized substrates. mdpi.comnih.gov For example, rhodium-catalyzed C-H functionalization of 8-amidoquinolines can achieve regioselective substitution at the C5 position. nih.gov This approach could be adapted to install a group that can later be converted to the N-methylamino moiety.

Classic quinoline syntheses like the Skraup or Friedländer synthesis can also be employed, using appropriately substituted anilines and carbonyl compounds to direct the formation of the desired quinoline isomer. youtube.comnih.gov For instance, using a substituted aniline where the future C5 position is pre-functionalized allows for the regioselective construction of the quinoline skeleton.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds. mdpi.comorganic-chemistry.org This method is particularly useful for synthesizing aminoquinolines from halo-quinolines. To synthesize this compound, one could react 5-bromoquinoline (B189535) or 5-chloroquinoline (B16772) with methylamine (B109427) in the presence of a palladium catalyst and a suitable ligand (e.g., BINAP, DavePhos). mdpi.com

The success and efficiency of this amination depend heavily on the position of the halogen on the quinoline ring, the choice of ligand, the base, and the reaction conditions. mdpi.com This method provides a direct route to the target compound from readily available starting materials.

Table 2: Example of Palladium-Catalyzed Amination

| Halogenated Quinoline | Amine | Catalyst | Ligand | Base | Yield (%) |

| 4,8-dichloroquinoline | Amine 1a | Pd₂(dba)₃ | BINAP | NaOtBu | 77 |

| 4,8-dichloroquinoline | Amine 1a (4 equiv.) | Pd₂(dba)₃ | DavePhos | NaOtBu | 61 (diamination) |

Data from a study on the amination of dichloroquinolines, illustrating the principles of Pd-catalyzed C-N bond formation. mdpi.com

Challenges in Synthetic Control and Isomer Management

The synthesis of specific quinoline derivatives, such as this compound, is often complicated by a lack of precise control over the reaction, leading to the formation of multiple isomers. This presents significant challenges in directing the chemical reaction to the desired product and in the subsequent separation and purification of the target molecule.

Formation of Structural Isomers during Quinoline Ring Functionalization

The quinoline structure, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, offers numerous sites for chemical substitution. researchgate.net During the synthesis of aminoquinolines, which are precursors to this compound, the functionalization step where a group is added to the quinoline ring is often not perfectly selective. Classical quinoline synthesis methods, such as the Skraup or Doebner-von Miller reactions, which start with substituted anilines, can provide some control over the substitution pattern on the benzene part of the ring system. However, direct functionalization of the pre-formed quinoline ring, for instance through nitration followed by reduction to an amine, typically yields a mixture of positional isomers.

The position of the incoming substituent is directed by the electronic properties of the quinoline ring. The nitrogen atom deactivates the pyridine ring towards electrophilic substitution, making the benzene ring more reactive. This generally directs incoming electrophiles to positions 5 and 8. However, position 6 and, to a lesser extent, position 7 can also be functionalized, leading to a mixture of products. Consequently, the synthesis of 5-aminoquinoline (B19350), the direct precursor to this compound, is frequently accompanied by the formation of other isomers like 8-aminoquinoline (B160924) and 6-aminoquinoline (B144246). The subsequent N-methylation step preserves this isomeric mixture.

Table 1: Potential Structural Isomers of N-Methylaminoquinoline

| Compound Name | Position of the N-Methylamino Group |

| N-methylquinolin-2-amine | 2 |

| N-methylquinolin-3-amine | 3 |

| N-methylquinolin-4-amine | 4 |

| This compound | 5 (Target Compound) |

| N-methylquinolin-6-amine | 6 |

| N-methylquinolin-7-amine | 7 |

| N-methylquinolin-8-amine | 8 |

Methodologies for Isomer Separation and Purification in Research Scale

Given the formation of multiple isomers, effective separation and purification techniques are critical for isolating the desired this compound at a research scale. The primary methods employed are chromatographic.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of quinoline isomers. unife.it For positional isomers like those of N-methylaminoquinoline, which have the same mass but different physical properties, reversed-phase HPLC is often effective. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The isomers will exhibit different retention times based on their relative polarity. For more challenging separations, ion-pair reversed-phase HPLC can be utilized, where an ion-pairing reagent is added to the mobile phase to enhance the separation of ionic or ionizable compounds like amines. nih.gov

Another powerful, albeit less common, technique for preparative-scale separation is counter-current chromatography (CCC). This method avoids solid supports, instead using two immiscible liquid phases. pH-zone-refining CCC is particularly useful for separating ionizable compounds like aminoquinolines based on their pKa values and hydrophobicities. nih.gov This technique has been successfully used to separate closely related sulfonated quinoline dye isomers in multi-gram quantities, demonstrating its potential for purifying synthetic intermediates on a research scale. nih.gov

In cases where chirality is introduced into the molecule, specialized chiral chromatography is necessary. While this compound itself is not chiral, derivatives with a chiral center would require chiral stationary phases (CSPs) for the separation of enantiomers. unife.itmdpi.com

Table 2: Research-Scale Separation Methodologies for Quinoline Isomers

| Methodology | Principle of Separation | Application |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase based on polarity. unife.it | Analytical and preparative separation of positional isomers. |

| Reversed-Phase Ion-Pair HPLC | Uses an ion-pairing agent to increase retention and selectivity for charged analytes on a nonpolar stationary phase. nih.gov | Separation of ionic isomers like protonated aminoquinolines. |

| pH-Zone-Refining Counter-Current Chromatography (CCC) | Partitioning between two immiscible liquid phases based on analyte pKa and hydrophobicity, without a solid support. nih.gov | Preparative-scale purification of ionizable isomers. |

| Chiral Chromatography | Enantioselective interactions with a chiral stationary phase (CSP). unife.itmdpi.com | Separation of enantiomers (if a chiral center is present in a derivative). |

Structural Elucidation and Advanced Analytical Characterization of N Methylquinolin 5 Amine

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are indispensable for the definitive structural elucidation of N-methylquinolin-5-amine, providing detailed information about its atomic connectivity and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for confirming the configuration of this compound. By analyzing the magnetic properties of its atomic nuclei, NMR provides unambiguous evidence of the compound's structure.

Detailed analysis of the ¹H NMR spectrum of this compound reveals distinct signals corresponding to each proton in the molecule. rsc.org For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton on the nitrogen atom of the amine group typically appears as a broad singlet, while the methyl protons present as a sharp singlet. rsc.orgdocbrown.info The aromatic protons of the quinoline (B57606) ring system exhibit a complex pattern of multiplets, with their specific chemical shifts and coupling constants providing a unique fingerprint of the substitution pattern. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org The spectrum will show distinct resonances for the methyl carbon, as well as for each of the carbon atoms within the quinoline ring, including those bearing substituents. rsc.org The chemical shifts of these carbons are indicative of their local electronic environment. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 8.79 (s, 1H) | Quinoline H | 149.91 | Quinoline C |

| 8.07 (d, J = 7.9 Hz, 1H) | Quinoline H | 144.71 | Quinoline C |

| 7.52 (t, J = 7.6 Hz, 1H) | Quinoline H | 130.46 | Quinoline C |

| 7.42 (d, J = 7.6 Hz, 1H) | Quinoline H | 128.64 | Quinoline C |

| 7.21 (d, J = 18.1 Hz, 1H) | Quinoline H | 119.27 | Quinoline C |

| 6.55 (d, J = 6.9 Hz, 1H) | Quinoline H | 118.38 | Quinoline C |

| 4.43 (s, 1H) | NH | 104.13 | Quinoline C |

| 2.94 (s, 3H) | N-CH₃ | 30.98 | N-CH₃ |

s = singlet, d = doublet, t = triplet. J = coupling constant in Hertz.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structural features through fragmentation analysis. mdpi.com The molecular ion peak (M⁺) in the mass spectrum directly corresponds to the molecular weight of the compound. whitman.edu For this compound, the calculated molecular weight is 158.20 g/mol , and a prominent molecular ion peak is expected at an m/z (mass-to-charge ratio) of 158. rsc.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 158 | [C₁₀H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₀H₉N₂]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 143 | [C₉H₇N₂]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 130 | [C₉H₈N]⁺ | Loss of HCN from the [M-H]⁺ fragment |

| 115 | [C₈H₅N]⁺ | Further fragmentation of the quinoline ring |

Fragmentation patterns are predictive and can be confirmed by experimental data.

Chromatographic Methods for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers and other impurities that may be present in a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing the components of a reaction mixture containing this compound. nih.gov In GC, the volatile components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. vt.edu The separated components then enter the mass spectrometer, which provides mass spectra for their identification.

This technique is particularly useful for identifying this compound and any side-products or unreacted starting materials in a synthesis. nih.gov The retention time of this compound in the gas chromatogram is a characteristic property under specific analytical conditions, and the corresponding mass spectrum confirms its identity. rsc.org A study reported the GC-MS analysis of this compound, showing an observed m/z of 158.08, which is consistent with its calculated molecular weight. rsc.org

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and purity assessment of non-volatile or thermally sensitive compounds like this compound. helsinki.fimyfoodresearch.com In HPLC, the compound is separated based on its differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of such aromatic amines. nih.gov The purity of an this compound sample can be determined by the presence of a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. HPLC is also invaluable for separating this compound from its positional isomers, such as N-methylquinolin-8-amine, which may have very similar physical properties but different retention times under optimized HPLC conditions.

Advanced Derivatization Strategies for Enhanced Analytical Detection in Research

In certain research contexts, derivatization of this compound can be employed to enhance its detectability and improve its chromatographic behavior. sigmaaldrich.com Derivatization involves chemically modifying the analyte to introduce a functional group that is more easily detected by a specific detector, such as a fluorescence or electrochemical detector. researchgate.net

For primary and secondary amines, common derivatizing agents include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA), which react with the amine group to form highly fluorescent derivatives. helsinki.fi This strategy significantly lowers the limit of detection, allowing for the analysis of trace amounts of this compound in complex matrices. For instance, derivatization with a phosphorylating agent has been shown to improve the retention and separation of amines on a C18 column in liquid chromatography. nih.gov While specific derivatization strategies for this compound are not extensively documented, the general principles of amine derivatization are applicable and can be adapted for specific analytical challenges. sigmaaldrich.com This approach is particularly valuable in metabolomics or environmental analysis where high sensitivity is required. nih.gov

Fluorescent Derivatizing Reagents for Amine Detection

The detection and quantification of amines at low concentrations often necessitate the use of derivatizing reagents that introduce a fluorescent tag to the analyte molecule. This process significantly enhances the sensitivity of detection methods like High-Performance Liquid Chromatography (HPLC). Several fluorescent derivatizing reagents have been developed for the analysis of primary and secondary amines and could be applicable for the detection of this compound. researchgate.net

One such reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046). This reagent reacts with amino acids in a single step to form stable, highly fluorescent derivatives that can be readily analyzed by reversed-phase HPLC. nih.gov The detection is performed with excitation at 250 nm and emission at 395 nm, which allows for the direct injection of the reaction mixture with minimal interference from reagent by-products. nih.gov The method demonstrates excellent linearity over a wide concentration range and has detection limits in the femtomole range. nih.gov

Another class of reagents includes substituted aroyl-2-quinoline-carboxaldehydes (XArQCA). These reagents react with primary amines to form fluorescent products, enabling ultrasensitive detection. google.com For instance, 3-(4-tetrazolebenmyl)-2-quinolinecarboxaldehyde (TBQCA) has been used to derivatize amino acids, yielding intensely fluorescent isoindole derivatives. These derivatives can be analyzed by capillary electrophoresis with laser-induced fluorescence detection, achieving detection limits as low as 5 x 10⁻¹⁰ mol dm⁻³.

The choice of a suitable fluorescent derivatizing reagent depends on factors such as the nature of the amine, the complexity of the sample matrix, and the desired sensitivity. researchgate.netnih.gov

Table 2: Examples of Fluorescent Derivatizing Reagents for Amines

| Reagent | Analyte Type | Detection Method | Key Features | Reference |

|---|---|---|---|---|

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | Amino acids | RP-HPLC with fluorescence detection | Rapid, one-step reaction; stable derivatives; high sensitivity. | nih.gov |

| 3-(4-tetrazolebenmyl)-2-quinolinecarboxaldehyde (TBQCA) | Amino acids, Peptides | Capillary Electrophoresis with laser-induced fluorescence | Forms intensely fluorescent isoindoles; extremely low detection limits. | |

| o-Phthaldialdehyde (OPA) | Primary amines | HPLC with fluorescence detection | Reacts rapidly with primary amines in the presence of a thiol. | nih.gov |

| Dansyl chloride | Primary and secondary amines | HPLC with fluorescence detection | Forms stable derivatives; widely used. | researchgate.net |

Chemiluminescent Derivatization Techniques for Improved Sensitivity

Chemiluminescence (CL) detection offers an alternative and often more sensitive approach for the analysis of derivatized amines. This technique relies on the emission of light from a chemical reaction, providing a very low background signal and thus enhancing detection limits.

One strategy involves the use of luminol (B1675438) and its derivatives. For example, N-(4-aminobutyl)-N-ethylisoluminol (ABEI) can be used as a derivatizing reagent for biogenic amines. nih.gov The resulting derivatives can be separated by micellar electrokinetic chromatography and detected using a chemiluminescence reaction enhanced by a trivalent copper chelate, diperiodatocuprate(III). nih.gov This method has been successfully applied to the analysis of amino acids with detection limits in the sub-micromolar range. nih.gov

Another approach utilizes the generation of reactive oxygen species (ROS) from a derivatizing tag. Anthraquinone-2-carbonyl chloride has been employed as a derivatizing agent for amines. mdpi.com After separation by HPLC, the anthraquinone-tagged amines are irradiated with UV light, which generates ROS. These ROS then react with luminol in an online reactor to produce a chemiluminescent signal. mdpi.com This method has been used for the determination of biogenic amines in wine samples. mdpi.com

The high sensitivity of chemiluminescence detection is particularly advantageous for the analysis of trace amounts of nitrogen-containing compounds in complex matrices. researchgate.net

Chiral Derivatizing Reagents for Enantiomeric Studies of Related Quinoline Amines

The separation and analysis of enantiomers are crucial in many fields, particularly in pharmaceutical research. For chiral molecules that lack a chromophore or are difficult to separate on chiral stationary phases, derivatization with a chiral derivatizing agent (CDA) is a common strategy. wikipedia.org This converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by standard chromatographic techniques like HPLC. nih.gov

For quinoline-based amines, several chiral derivatizing reagents have been explored. In a study on a novel respiratory fluoroquinolone, WCK 1152, which contains a chiral amine in its side chain, derivatization of the primary amine group was attempted. nih.gov One successful approach involved the use of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which resulted in excellent resolution of the diastereomers on a silica (B1680970) gel column. nih.gov

Another effective CDA for this purpose was a protected amino acid, N-boc-L-proline. nih.gov Reaction of the enantiomeric amines with N-boc-L-proline in the presence of a coupling agent yielded diastereomers that could be well-separated by reversed-phase chromatography. nih.gov The development of new quinoline-based chiral derivatizing reagents is also an active area of research. For instance, a novel CDA synthesized from L-proline and a quinoline moiety has been used for the enantioseparation of β-blockers. asianpubs.orgresearchgate.net

The selection of an appropriate chiral derivatizing reagent is critical for achieving good separation and accurate quantification of enantiomers. nih.gov

Table 3: Chiral Derivatizing Reagents for Amines

| Reagent | Analyte Type | Separation Method | Key Features | Reference |

|---|---|---|---|---|

| Mosher's acid (MTPA) | Chiral amines and alcohols | HPLC | Widely used; forms stable diastereomeric esters or amides. | wikipedia.orgnih.gov |

| N-boc-L-proline | Chiral primary amines | RP-HPLC | Utilizes a protected amino acid for derivatization. | nih.gov |

| Quinoline-based CDA with L-proline | Racemic β-blockers | RP-HPLC | A newer generation of CDA with a quinoline core. | asianpubs.orgresearchgate.net |

| (s)-alpha-methoxybenzyl isocyanate | Racemic amines | HPLC on silica gel | Simple and rapid derivatization. | nih.gov |

Chemical Reactivity and Mechanistic Studies of N Methylquinolin 5 Amine

Reactivity Profiles of the Quinoline (B57606) Ring System

The quinoline ring is a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. researchgate.net This structure results in a unique distribution of electron density, influencing its reactivity towards both electrophiles and nucleophiles. researchgate.net In general, the benzene ring is more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic substitution. researchgate.net

Electrophilic Substitution Patterns in 5-Aminoquinolines

Electrophilic substitution reactions on the quinoline ring primarily occur on the more electron-rich benzene portion. researchgate.netquimicaorganica.org The presence of the amino group at the 5-position further activates the carbocyclic ring towards electrophilic attack. Specifically, electrophilic substitutions, such as nitration, tend to occur at the 5- and 8-positions of the quinoline nucleus. researchgate.netquimicaorganica.org The stability of the resulting cationic intermediate, often depicted through resonance structures, favors substitution at these positions. quimicaorganica.org For instance, the nitration of quinoline with a nitrating mixture yields both 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.net Similarly, sulfonation of quinoline can lead to different products depending on the reaction temperature, with quinoline-8-sulfonic acid forming at 220°C and quinoline-6-sulfonic acid at 300°C. researchgate.net

The regioselectivity of electrophilic substitution can be influenced by the reaction conditions and the nature of the electrophile. In the case of 5-aminoquinolines, the directing effect of the amino group plays a significant role. For example, in the synthesis of substituted 4-aminoquinolines, the use of meta-substituted anilines can lead to a mixture of 5- and 7-substituted regioisomers, with the 7-substituted product often being favored. ucsf.edu

A study on the bromination of 6-methylquinoline (B44275) demonstrated that using concentrated sulfuric acid as a reaction medium and activator for N-bromosuccinimide (NBS) resulted in successful bromination at the 5-position with a high yield. beilstein-journals.org This highlights the importance of the reaction medium in directing electrophilic attack on the quinoline ring. beilstein-journals.org

Nucleophilic Reactivity at the N-Methylamino Moiety

While the quinoline ring itself can undergo nucleophilic attack, particularly at the 2- and 4-positions of the pyridine ring researchgate.netquimicaorganica.org, the N-methylamino group at the 5-position introduces an additional site for nucleophilic reactivity. The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, making it a nucleophilic center.

This nucleophilicity is evident in reactions such as alkylation and acylation. idc-online.com The direct alkylation of primary or secondary amines with alkyl halides can lead to N-alkylated products. idc-online.com However, these reactions can be complicated by the formation of ammonium (B1175870) halide salts and the potential for overalkylation, where the product amine competes with the starting material for the alkylating agent. idc-online.com

The nucleophilicity of the amino group can also be involved in intramolecular rearrangements. For instance, in the Fischer-Hepp rearrangement of N-nitrosoamines, it is believed that the initial attack of the nitrosating agent occurs at the amino nitrogen, followed by an intramolecular rearrangement to the aromatic ring. sci-hub.se

Transformations Involving the N-Methylamino Group

The N-methylamino group in N-methylquinolin-5-amine is susceptible to a variety of chemical transformations, including oxidation, electrophilic attack, and nitrosation.

Oxidation Pathways and Their Chemical Consequences

The oxidation of secondary amines like the N-methylamino group can lead to a variety of products. uomustansiriyah.edu.iq N-oxidation can produce N-oxygenated products, with hydroxylamine (B1172632) metabolites as initial intermediates that can be further oxidized to the corresponding nitrone derivatives. uomustansiriyah.edu.iq In some cases, oxidative dealkylation and deamination can also occur. uomustansiriyah.edu.iq The specific pathway and resulting products are influenced by the oxidizing agent and reaction conditions.

For example, the oxidation of secondary amines by cytochrome P450 (CYP) enzymes can lead to either deamination or N-oxidation. uomustansiriyah.edu.iq The oxidation of aromatic amines can produce potentially reactive electrophiles through N-oxidation, which can then interact with cellular nucleophiles. uomustansiriyah.edu.iq

Recent research has explored the use of quinone-mediated oxidation for the selective modification of the N-terminus of proteins, where the α-amine is oxidized to an aldehyde or ketone. nih.gov This biomimetic approach highlights the potential for controlled oxidation of amino groups in complex molecules. nih.gov

Electrophilic Attack on the Nitrogen Center and Resulting Adducts

The nitrogen atom of the N-methylamino group is a primary site for electrophilic attack due to its lone pair of electrons. idc-online.com This reactivity is fundamental to many reactions involving amines.

Alkylation is a classic example of electrophilic attack on the nitrogen center, where an alkyl halide acts as the electrophile. idc-online.com The reaction proceeds via an SN2 mechanism, with the amine acting as the nucleophile. idc-online.com The use of excess amine is often necessary to neutralize the hydrohalic acid produced and to minimize the formation of byproducts. idc-online.com

Acylation, another common reaction, involves the attack of an acyl halide or anhydride (B1165640) on the amine nitrogen. The Hinsberg test, which uses benzenesulfonyl chloride, is a classic method for distinguishing between primary, secondary, and tertiary amines based on the reactivity of the nitrogen center. idc-online.com Secondary amines react to form insoluble sulfonamides. idc-online.com

The regioselectivity of electrophilic attack on molecules with multiple nucleophilic sites can be complex. Studies on a cyclic thioamide system showed that hard electrophiles tend to react at the nitrogen atom due to strong Coulombic attraction, while softer electrophiles may react at other sites. mdpi.com

Nitrosation Reactions of N-Methylaminoquinoline Derivatives (Focus on chemical transformation mechanisms)

The nitrosation of secondary amines, such as the N-methylamino group in this compound, is a significant chemical transformation that leads to the formation of N-nitrosamines. wikipedia.org This reaction typically occurs through the reaction of the amine with a nitrosating agent, which is often derived from nitrous acid. wikipedia.org

The mechanism of N-nitrosation generally involves the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic nitrosonium ion (NO+), which can be formed from the acidification of a nitrite (B80452) source. wikipedia.org

R₂NH + NO⁺ → R₂N-NO + H⁺ wikipedia.org

The reaction of secondary amines with peroxynitrite can also lead to the formation of both N-nitrosamines and N-nitramines. nih.gov A proposed mechanism involves the one-electron oxidation of the secondary amine by peroxynitrite to form an amino radical (R₂N•). This radical can then react with nitric oxide (•NO) or nitrogen dioxide (•NO₂) to yield the corresponding nitroso or nitro amine. nih.gov

In the context of aromatic amines, the Fischer-Hepp rearrangement provides insight into the mechanism of nitrosation. It is proposed that the initial reaction is the formation of an N-nitrosamine, which then undergoes an intramolecular rearrangement to place the nitroso group on the aromatic ring, typically at the para position. sci-hub.se This rearrangement is often catalyzed by acid. sci-hub.se The mechanism is thought to involve the release of a nitrosating agent, such as nitrosyl chloride (ClNO), which then effects an electrophilic aromatic substitution. sci-hub.se

Mechanistic Insights into Reaction Pathways and Kinetics

Understanding the precise sequence of bond-breaking and bond-forming events, along with the speed at which these processes occur, is fundamental to controlling chemical reactions. For this compound, mechanistic insights are largely derived from theoretical modeling and experimental investigations on analogous systems.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for exploring reaction mechanisms that are difficult to observe experimentally. These methods allow for the calculation of the structures and energies of transient species such as reaction intermediates and transition states.

Theoretical studies on the electrochemical oxidation of isomers like 6-aminoquinoline (B144246) and 8-aminoquinoline (B160924) have shown that the reaction can proceed through different pathways depending on the conditions. researchgate.netcharge-transfer.pl At lower potentials, a single-electron transfer can lead to the formation of a cation radical intermediate. At higher potentials, a two-electron oxidation is proposed, forming a highly reactive nitrenium cation. researchgate.net The regioselectivity of subsequent reactions, such as dimerization, is then computationally predicted by analyzing the spin density and stability of these intermediates. researchgate.net

For this compound, similar computational models would predict the formation of corresponding radical cations and nitrenium intermediates under oxidative conditions. The distribution of electron density and the highest occupied molecular orbital (HOMO) would be key indicators of where subsequent reactions, such as electrophilic attack or coupling, would occur. For instance, computational analyses of 4-aminoquinolines have used HOMO and lowest unoccupied molecular orbital (LUMO) plots to understand their interaction with biological targets, which can be correlated with their reactivity. plos.org

The table below summarizes representative intermediates and transition states modeled for aminoquinoline systems, which serve as analogs for this compound.

| Species Type | Description | System Studied | Computational Method | Reference |

| Intermediate | Cation Radical | 6-Aminoquinoline | Semi-empirical (AM1/COSMO) | researchgate.net |

| Intermediate | Nitrenium Cation | 6-Aminoquinoline | Semi-empirical (AM1/COSMO) | researchgate.net |

| Intermediate | Cobalt-Amido Complex | 8-Aminoquinoline Benzamide | DFT (IEF-PCM) | rsc.org |

| Transition State | C-H Deprotonation | 8-Aminoquinoline Benzamide | DFT (IEF-PCM) | rsc.org |

| Transition State | C-C Coupling | 8-Aminoquinoline Benzamide | DFT (IEF-PCM) | rsc.org |

Experimental studies provide the real-world data necessary to validate computational models and gain a quantitative understanding of reaction rates and thermodynamics. Kinetic experiments involve monitoring the concentration of reactants and products over time to determine reaction orders, rate constants, and activation parameters.

Kinetic investigations into the nickel(II)-catalyzed alcoholysis of 8-aminoquinoline amides offer a clear blueprint for how such studies would be approached for this compound. clockss.org By varying the initial concentrations of the amide, alcohol, and catalyst, researchers can determine the reaction order with respect to each component. For example, in the Ni(tmhd)₂-catalyzed reaction, initial rate experiments showed that the reaction rate had no significant dependency on the concentration of the 8-aminoquinoline amide substrate, suggesting the catalyst was saturated at the initial stage. clockss.org Furthermore, analysis of the reaction progress revealed that the reaction decelerated over time, pointing to product inhibition, where the generated 8-aminoquinoline coordinates to the nickel catalyst and slows the reaction. clockss.org

The following table presents kinetic data from the study of Ni(tmhd)₂-catalyzed alcoholysis of an 8-aminoquinoline amide, illustrating the type of data obtained from such experimental investigations.

| Catalyst Loading (mol%) | Initial Amide Conc. (M) | Time (h) | Yield (%) |

| 2.5 | 0.1 | 1 | 24 |

| 5.0 | 0.1 | 1 | 42 |

| 7.5 | 0.1 | 1 | 55 |

| 10.0 | 0.1 | 1 | 63 |

| 5.0 | 0.05 | 1 | 40 |

| 5.0 | 0.15 | 1 | 40 |

| Data adapted from kinetic experiments on Ni(tmhd)₂-catalyzed alcoholysis of N-(quinolin-8-yl)benzamide with methanol (B129727). clockss.org |

Another area of kinetic investigation is excited-state proton transfer (ESPT), which has been studied for 7-aminoquinoline. researchgate.net These studies show that under protic solvent catalysis, the rate of proton transfer is influenced by the acidity of the amino group and the basicity of the quinoline nitrogen. Such investigations reveal fundamental aspects of the compound's reactivity in different electronic states. researchgate.net

Computational and Theoretical Investigations of N Methylquinolin 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and conformational landscapes of molecules. The process involves finding the lowest energy arrangement of atoms in space, which corresponds to the most stable conformer of the molecule. tandfonline.com

For quinoline (B57606) derivatives, DFT studies can identify stable conformers by performing a potential energy surface scan, which systematically changes specific dihedral angles within the molecule to locate energy minima. tandfonline.com For example, in a study of 6-fluoro-4-hydroxy-2-methyl quinoline, DFT calculations at the B3LYP/6–311 + G (2d, p) level were used to optimize the ground-state structure and identify the most stable conformation. tandfonline.com Similar methodologies could be applied to N-methylquinolin-5-amine to understand the rotational barrier of the N-methyl group and its preferred orientation relative to the quinoline ring system. The geometries of related quinoline-5,8-diones have been optimized using DFT methods with the B3LYP functional to understand their structural properties. researchgate.net The stability of different conformers is influenced by subtle electronic and steric interactions, including hyperconjugation and intramolecular charge transfers, which can be quantified using Natural Bond Orbital (NBO) analysis. bohrium.com

Table 1: Key Concepts in DFT-Based Conformational Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| Geometry Optimization | A process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformer. | Determines the most stable 3D structure, including bond lengths, bond angles, and the orientation of the methylamino group. |

| Conformational Search | An exploration of different spatial arrangements (conformers) of a molecule that result from rotation around single bonds. | Identifies various low-energy conformers and the energetic barriers between them, revealing the molecule's flexibility. |

| Potential Energy Surface (PES) | A mathematical representation of a molecule's energy as a function of its geometry. Minima on the PES correspond to stable conformers. tandfonline.com | Provides a comprehensive map of conformational stability and pathways for interconversion between different conformers. |

| Natural Bond Orbital (NBO) Analysis | A method to study hyperconjugative interactions, charge transfer, and electron delocalization within a molecule. bohrium.com | Can explain the electronic factors that stabilize certain conformations of the methylamino group relative to the quinoline ring. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of molecules. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. tandfonline.comethz.ch

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions. researchgate.netwuxibiology.com

For quinoline derivatives, DFT calculations can accurately predict HOMO and LUMO energy levels. For instance, the HOMO-LUMO gap for 6-fluoro-4-hydroxy-2-methylquinoline was calculated to be approximately 4.78 eV. tandfonline.com The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. In quinoline systems, the HOMO is often distributed over the benzene (B151609) ring and the nitrogen-containing ring, while the LUMO may be localized differently depending on the substituents. researchgate.net This analysis is crucial for predicting how this compound would react in various chemical transformations.

Table 2: FMO Parameters and Their Significance

| Parameter | Definition | Significance for Reactivity | Example Value (Related Compound) |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the ability to donate electrons. More negative values indicate a lesser ability to donate electrons. researchgate.net | -5.5078 eV (Acridine derivative) nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the ability to accept electrons. Less negative values indicate a lesser ability to accept electrons. wuxibiology.com | -1.8307 eV (Acridine derivative) nih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A larger gap indicates higher stability and lower reactivity. A smaller gap suggests higher reactivity. researchgate.netresearchgate.net | 3.6671 eV (Acridine derivative) nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations provide a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding events in a simulated environment. nih.gov

For this compound, MD simulations could be employed to study its behavior in different solvents, revealing how solvent molecules arrange around it and influence its conformational preferences. More advanced applications involve studying the interaction of the molecule with biological targets. In drug discovery, MD simulations are frequently used to assess the stability of a ligand-protein complex. researchgate.netdoi.orgresearchgate.net For example, MD simulations of other quinoline derivatives have been used to elucidate the conformational stability of the ligand-protein complex, revealing stable hydrogen bonds and interactions within the binding pocket over the simulation time. researchgate.netresearchgate.net Such studies provide insights into the binding affinity and residence time of a potential drug molecule, which are critical for its efficacy.

In Silico Approaches to Synthetic Design and Reaction Optimization

Computational methods are increasingly used not only to analyze molecules but also to design their synthesis. These in silico approaches can save significant time and resources by predicting reaction outcomes and identifying promising synthetic pathways before any experiments are conducted in the lab.

Predicting the outcome of a chemical reaction, including its feasibility and regioselectivity, is a significant challenge in organic chemistry. Machine learning models are now being developed to tackle this problem by treating reaction prediction as a translation problem, converting reactant and reagent representations (like SMILES strings) into product representations. researchgate.net

These models can be trained on vast databases of known reactions to predict the products of new, unseen transformations. For complex heterocyclic systems like quinolines, such predictive tools could be invaluable. For instance, in C-H functionalization reactions, which are common in the synthesis of quinoline derivatives, computational models can predict which C-H bond is most likely to react, guiding the choice of reagents and reaction conditions to achieve the desired isomer with high selectivity. researchgate.net This approach allows chemists to prioritize synthetic routes that are most likely to succeed.

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds in silico to identify structures with desired properties. frontiersin.org While often used in drug discovery to find molecules that bind to a biological target, the principles can also be applied to the design of synthetic routes. nih.govmdpi.com

The process can involve creating a virtual combinatorial library of potential precursors and reagents. researchgate.net These virtual reactants can then be subjected to simulated reaction conditions using quantum chemical calculations or predictive models to evaluate the likelihood of forming the target molecule, this compound. By screening numerous potential starting materials and pathways, chemists can identify non-obvious or more efficient synthetic strategies. For example, virtual screening has been successfully used to design and subsequently synthesize novel quinoline derivatives with specific biological activities. researchgate.netresearchgate.netnih.gov This approach accelerates the discovery of new synthetic methodologies and facilitates the creation of novel chemical entities.

N Methylquinolin 5 Amine As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems

The inherent reactivity of N-methylquinolin-5-amine makes it a valuable precursor for the synthesis of more elaborate heterocyclic structures. The presence of the amino group ortho to the quinoline (B57606) ring nitrogen allows it to participate in a variety of transformations that expand the core structure.

Annulation and Cyclization Reactions Utilizing the Quinoline Amino Functionality

The N-methylamino group of this compound is a potent nucleophile, making it an ideal handle for annulation (ring-fusing) and cyclization reactions. These reactions are fundamental in building polycyclic structures by forming new carbon-carbon and carbon-nitrogen bonds.

One common strategy involves the condensation of the amino group with bifunctional electrophiles. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings fused to the quinoline system. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly effective for rapidly generating molecular complexity. mdpi.comresearchgate.net For example, Povarov-type reactions, which are a type of aza-Diels-Alder reaction, can utilize an amine, an aldehyde, and an activated alkene to construct new six-membered nitrogen-containing rings. mdpi.com

Redox-annulation reactions represent another powerful method for building fused ring systems. These transformations can involve the reaction of cyclic amines with ortho-substituted benzaldehydes, often promoted by just an acid catalyst, to create polycyclic amines through a process involving dual C-H functionalization. acs.org While specific examples using this compound are not extensively documented, the principles of these reactions are applicable to the quinoline scaffold.

| Reaction Type | Typical Reagents | Resulting Heterocyclic System | Reference |

| Multicomponent Reaction (Povarov type) | Aldehydes, Methylene active ketones | Polycyclic quinolones | mdpi.com |

| Condensation/Cyclization | Dicarbonyl compounds, α,β-unsaturated ketones | Fused pyrimidines, pyridines | nih.gov |

| Redox-Annulation | Electron-deficient o-tolualdehydes | Tetrahydroprotoberberine-like cores | acs.org |

| Aza-Wittig/Cyclization | Azides, Ketenes | Spiroquinolines | nih.gov |

Formation of Polycyclic Nitrogen Heterocycles Derived from this compound

The construction of polycyclic nitrogen heterocycles is a major focus in medicinal chemistry and materials science, as these scaffolds are present in numerous bioactive natural products and functional materials. elsevierpure.comnih.gov this compound serves as a key intermediate for accessing these complex architectures.

A notable application is in the synthesis of dinaphthonaphthyridines. In a systematic approach, a related precursor, 4-chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine, is synthesized and subsequently undergoes a polyphosphoric acid-catalyzed cyclization with various aromatic carboxylic acids. This reaction constructs an additional pyridine (B92270) ring, leading to the formation of complex, angular aromatic dinaphthonaphthyridines in good yields. nih.gov This strategy highlights how aminoquinoline derivatives can be elaborated into larger, planar aromatic systems.

Furthermore, intramolecular cyclization strategies can be employed. After initial functionalization of the amine or another position on the quinoline ring, a subsequent ring-closing reaction can furnish a new polycyclic system. For example, main group metal Lewis acids like indium(III) chloride have been shown to catalyze the intramolecular hydroarylation of propargylated anilines to form quinoline derivatives, demonstrating a pathway for 6-endo-dig cyclizations to build upon the core structure. rsc.org

Development of Advanced Molecular Architectures

Beyond the synthesis of discrete heterocyclic molecules, this compound is instrumental in the development of larger, more organized molecular architectures, including macrocycles and chemical scaffolds for broader research applications.

Incorporation into Macrocyclic and Supramolecular Frameworks

Macrocycles are large ring-containing molecules that are central to supramolecular chemistry, finding use in molecular recognition, catalysis, and materials science. d-nb.info The rigid structure of the quinoline unit makes it an attractive component for constructing macrocycles with well-defined shapes and cavities.

While direct incorporation of this compound into a macrocyclic backbone can be achieved through reactions involving its amino group, quinoline derivatives also play a crucial role as ancillary components in macrocyclization reactions. For instance, simple monodentate nitrogen ligands, such as 4-methylquinoline, have been shown to dramatically improve the yields of palladium-catalyzed macrocyclization reactions that proceed via C-H activation. mdpi.com This suggests that the quinoline nitrogen in this compound could play a similar coordinating and directing role in complex synthetic sequences. The macrocyclic products themselves can serve as intermediates for further transformation into complex heterocyclic scaffolds. mdpi.com

| Architecture Type | Function of Quinoline Moiety | Potential Application | Reference |

| Macrocycle Component | Provides a rigid, planar segment; offers a metal coordination site. | Host-guest chemistry, chemosensing | d-nb.info |

| Supramolecular Catalyst | Acts as a ligand to direct or accelerate macrocyclization reactions. | Efficient synthesis of complex molecules | mdpi.com |

| Interlocked Molecules | Serves as a recognition site or structural barrier in catenanes/rotaxanes. | Molecular machines, advanced materials | d-nb.info |

Role in Chemical Scaffold Construction for Organic and Materials Science Research

A chemical scaffold is a core molecular structure upon which a variety of substituents can be appended to create a library of related compounds. The quinoline ring is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in compounds with significant biological activity. researchgate.netresearchgate.net this compound, as a functionalized derivative, is a valuable starting point for building such scaffolds.

In drug discovery, this compound can be used to synthesize libraries of novel molecules for screening against biological targets like enzymes and receptors. For example, a simplified 2-aminoquinoline (B145021) scaffold has been used to develop potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), where the aminoquinoline core mimics substrate interactions in the enzyme's active site. nih.gov The 5-amino isomer offers a different vector for substitution, allowing chemists to explore alternative binding modes and properties.

In materials science, the planarity and electronic properties of the quinoline system make it suitable for creating organic semiconductors, dyes, and fluorescent sensors. The N-methylamino group provides a convenient attachment point for polymers or other functional units, enabling the construction of advanced materials with tailored properties.

Strategies for Further Synthetic Functionalization

To fully exploit the potential of this compound as a building block, chemists often need to introduce additional functional groups onto its structure. This can be achieved by targeting the quinoline core or the N-methylamino group.

Strategies for functionalizing the quinoline ring itself often rely on modern synthetic methods. Directed ortho-metalation, where a functional group directs the removal of a nearby proton with a strong base, is a powerful technique. For quinolines, TMP (tetramethylpiperidide) bases like TMPLi or TMPMgCl·LiCl can be used to deprotonate specific positions on the ring, creating an organometallic intermediate. rsc.org This intermediate can then be trapped with a wide range of electrophiles to introduce new substituents, such as alkyl, aryl, acyl, or halogen groups, with high regioselectivity. rsc.org

The N-methylamino group can also be readily modified. Standard organic reactions such as N-acylation with acid chlorides or anhydrides can be used to introduce amide functionalities. Further N-alkylation is also possible, and the nucleophilicity of the amine allows it to participate in reactions like Michael additions or couplings with aryl halides. These modifications not only alter the electronic properties of the molecule but also provide new handles for subsequent synthetic transformations.

| Functionalization Target | Method | Reagents | Introduced Functionality | Reference |

| Quinoline Ring (C-H) | Directed Metalation | TMP-Bases (e.g., TMPLi), Electrophiles (E+) | Aryl, Acyl, Allyl, Halogen groups | rsc.org |

| Quinoline Ring (C-H) | C-H Activation | Transition Metal Catalysts (e.g., Pd, Cu) | Aryl, Alkyl groups | nih.gov |

| Amino Group (N-H) | Acylation | Acid Chlorides, Anhydrides | Amide, Carbamate (B1207046) groups | scispace.com |

| Amino Group (N-H) | Nucleophilic Addition | Michael Acceptors (e.g., α,β-unsaturated esters) | Extended carbon chains with functional groups | acs.org |

| Amino Group (N-H) | N-Arylation | Aryl Halides, Cu or Pd catalysts | Diaryl/Alkyl-Aryl amine linkage | nih.gov |

Derivatization for Fluorescent Probes and Chemical Sensors (Excluding biological applications)

The this compound scaffold is a versatile platform for the development of fluorescent probes and chemical sensors for non-biological applications. The inherent spectroscopic properties of the quinoline ring can be modulated through targeted derivatization, enabling the selective detection of various analytes such as metal ions and changes in pH. The design strategy often involves the introduction of specific functional groups that can interact with the target analyte, leading to a measurable change in the fluorescence signal, such as enhancement ("turn-on") or quenching ("turn-off").

A key approach in designing these sensors is the creation of a receptor-fluorophore system. The quinoline moiety typically serves as the fluorophore, while synthetically introduced side chains act as the receptor or binding site. The interaction between the receptor and the analyte can trigger several photophysical processes that alter the fluorescence output. These mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Chelation-Enhanced Fluorescence (CHEF). mdpi.com

Detailed research has demonstrated the synthesis of specific quinoline-based chemosensors. For instance, a quinoline derivative, 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt), has been synthesized and investigated as a dual sensor for pH and copper ions (Cu²⁺) in aqueous solutions. researchgate.net In this molecule, the core structure is a methyl-substituted quinolinium salt, functionalized with amino, hydroxyl, and sulfonate groups. The luminescence of this compound is pH-sensitive, changing color from green to yellow as the pH increases from 3.0 to 4.0, allowing for ratiometric pH detection. researchgate.net Furthermore, the same compound acts as a selective "turn-off" sensor for Cu²⁺ ions, where the coordination of copper to the sensor forms a chelate structure that quenches the fluorescence. researchgate.net The limit of detection (LOD) for Cu²⁺ was determined to be 0.66 μM. researchgate.net

The synthesis of such sensors involves multi-step organic reactions to build the desired functionality around the core quinoline structure. These synthetic routes allow for fine-tuning of the sensor's selectivity and sensitivity towards specific non-biological analytes. nih.govchemisgroup.us

Interactive Data Table: N-Methylquinolinium-Based Chemical Sensor

| Sensor Compound | Target Analyte(s) | Sensing Mechanism | Observed Response | Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|

| 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt) | pH, Cu²⁺ | Deprotonation (pH), Chelation-induced quenching (Cu²⁺) | Luminescence color change (green to yellow) with increasing pH; Fluorescence quenching with Cu²⁺ | 0.66 μM (for Cu²⁺) | researchgate.net |

Ligand Design and Catalyst Development Based on the this compound Skeleton

The rigid, planar structure and the presence of nitrogen heteroatoms make the this compound skeleton an excellent scaffold for the design of specialized ligands for transition metal catalysis. By chemically modifying the quinoline core, particularly at positions adjacent to the ring nitrogen (like position 8) or on the methyl group, multidentate ligands can be synthesized. These ligands, upon coordination with metals such as Ruthenium (Ru), Copper (Cu), or Palladium (Pd), form stable and highly active organometallic catalysts for a variety of organic transformations.

A prominent class of ligands derived from this scaffold are pincer ligands, which bind to a metal center via three donor atoms in a meridional fashion. Research has focused on the development of quinoline-based PNN pincer ligands for ruthenium catalysts. For example, planar-locked PNN ligands like 2-((ditert-butylphosphaneyl)methyl)-N,N-diethylquinolin-8-amine (QNPtBu) have been synthesized. nsf.gov The synthesis starts from 2-methyl-8-aminoquinoline, which is first alkylated to N,N-diethyl-2-methylquinolin-8-amine. nsf.gov Subsequent lithiation of the 2-methyl group followed by reaction with a chlorophosphine (e.g., P(tBu)₂Cl) installs the phosphine (B1218219) arm, completing the PNN ligand structure. nsf.gov Ruthenium complexes of these ligands, with the general formula [{PNN}Ru(H)(Cl)(CO)], have been developed and studied as catalysts for alcohol dehydrogenation reactions. nsf.gov

Another significant application is in copper-catalyzed cross-coupling reactions. Tridentate N,N,N-ligands based on the 8-aminoquinoline (B160924) core have been prepared and complexed with copper(II). mdpi.com These anilido-imine ligands are synthesized via condensation of 8-aminoquinoline with a substituted 2-formylaniline derivative. The resulting copper complexes have demonstrated high efficiency as catalysts in Chan-Lam coupling reactions, which involve the formation of carbon-nitrogen (C-N) bonds between arylboronic acids and N-heterocycles like benzimidazole. mdpi.com The catalytic system operates under mild, base-free conditions, showcasing the advantages conferred by the tailored quinoline-based ligand. mdpi.com

The versatility of the quinoline amine scaffold allows for the synthesis of various ligand types, including N,O-bidentate and cyclometalated structures, expanding their utility in catalysis. For instance, 8-methylquinoline (B175542) can undergo intramolecular C-H activation to form cycloruthenated complexes that are active catalytic species. acs.org These examples highlight how this compound and its isomers serve as foundational building blocks for creating sophisticated catalysts with controlled electronic and steric properties, enabling efficient and selective organic transformations. arabjchem.org

Interactive Data Table: Catalysts Based on Quinoline Amine Skeletons

| Ligand Type | Example Ligand/Complex | Metal Center | Catalytic Application | Reference |

|---|---|---|---|---|

| PNN Pincer | 2-((ditert-butylphosphaneyl)methyl)-N,N-diethylquinolin-8-amine (QNPtBu) | Ruthenium (Ru) | Acceptorless Dehydrogenation of Alcohols | nsf.gov |

| N,N,N-Tridentate | Cu[{2-[ArN=C(H)]C₆H₄}N(8-C₉H₆N)]Cl | Copper (Cu) | Chan-Lam C-N Coupling Reactions | mdpi.com |

| Cyclometalated C^N | Cycloruthenated 8-methylquinoline complex | Ruthenium (Ru) | Intramolecular C-H Activation | acs.org |

Compound List

Interactive Data Table: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Core chemical compound of interest |

| 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt) | Fluorescent chemosensor for pH and Cu²⁺ |

| 2-((ditert-butylphosphaneyl)methyl)-N,N-diethylquinolin-8-amine (QNPtBu) | PNN pincer ligand |

| 2-methyl-8-aminoquinoline | Precursor for PNN pincer ligand synthesis |

| N,N-diethyl-2-methylquinolin-8-amine | Intermediate in PNN pincer ligand synthesis |

| Cu[{2-[ArN=C(H)]C₆H₄}N(8-C₉H₆N)]Cl | Copper catalyst for Chan-Lam coupling |

| 8-aminoquinoline | Precursor for N,N,N-tridentate ligands |

| 8-methylquinoline | Precursor for cycloruthenated complexes |

| Arylboronic acid | Substrate in Chan-Lam coupling |

| Benzimidazole | Substrate in Chan-Lam coupling |

Future Directions and Emerging Research Avenues for N Methylquinolin 5 Amine Studies

Exploration of Novel and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic processes. For N-methylquinolin-5-amine, this involves moving away from traditional methods that often rely on harsh conditions and hazardous materials. nih.govacs.orgtandfonline.com

Green chemistry principles are increasingly being applied to the synthesis of quinoline (B57606) scaffolds. acs.org Future research will likely focus on adapting these broader strategies for the specific synthesis of this compound. Key approaches include the use of nanocatalysts, alternative energy sources like microwave irradiation, and the implementation of one-pot, multicomponent reactions that improve atom economy. nih.govorganic-chemistry.org The use of greener, recyclable solvents such as water, ethanol, or deep eutectic solvents is also a significant area of interest, aiming to reduce the environmental footprint of the synthesis process. rsc.orgtandfonline.com For instance, methods using catalysts like triflic acid under solvent-free conditions or copper catalysts in aqueous media have shown promise for quinoline synthesis in general. rsc.orgresearchgate.net

| Green Approach | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Nanocatalysis | Use of catalysts at the nanometer scale, such as metal nanoparticles, which offer high surface area and reactivity. | Higher yields, shorter reaction times, solvent-free conditions, and catalyst reusability. | nih.govacs.org |

| Microwave-Assisted Synthesis | Utilizing microwave energy to heat reactions, often leading to rapid and efficient synthesis. | Reduced reaction times (minutes vs. hours), improved yields, and potential for solvent-free reactions. | tandfonline.commdpi.com |

| Green Solvents | Employing environmentally benign solvents like water, ethanol, or ionic liquids. | Reduced toxicity and environmental impact, improved safety, and often simplified workup procedures. | rsc.orgtandfonline.comrsc.org |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Increased efficiency and atom economy, reduced waste and purification steps. | acs.org |

| Enzyme Class | Catalytic Function | Potential Application | References |

|---|---|---|---|

| Transaminases (TAs) | Transfer of an amino group from a donor molecule to a ketone or aldehyde. | Asymmetric synthesis of the primary 5-aminoquinoline (B19350) precursor. | nih.govnih.gov |

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Catalyze the reduction of imines to form amines. | Reductive amination of a quinoline precursor to form the N-methyl amine. | nih.govacs.org |

| Lipases | Can be used in cascade reactions to generate aldehydes in situ for reductive amination. | Part of a one-pot chemoenzymatic N-alkylation process. | rsc.orgrsc.org |

| N-Methyltransferases | Transfer a methyl group from a donor (e.g., S-adenosyl methionine) to a nitrogen atom. | Specific N-methylation of 5-aminoquinoline. | nih.govrsc.org |

Advancements in Spectroscopic and Analytical Characterization Techniques

As synthetic methods become more sophisticated, the need for equally advanced analytical techniques to ensure purity and structural integrity grows. This is particularly crucial in pharmaceutical applications where even trace impurities can have significant effects.

The synthesis of this compound can potentially yield isomeric byproducts (e.g., N-methylquinolin-8-amine or other positional isomers). Distinguishing and quantifying these isomers, along with other trace impurities, requires high-resolution analytical methods. nih.govmedwinpublishers.comrroij.com Techniques like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable for determining the exact elemental composition of molecules and their fragments, which can help differentiate isomers. mcmaster.caacs.orgresearchgate.netresearchgate.net The coupling of liquid chromatography with NMR spectroscopy (LC-NMR) is another powerful tool, allowing for the separation of impurities and their subsequent structural elucidation without the need for isolation. conicet.gov.ar Advanced two-dimensional (2D) NMR techniques, such as COSY and HMBC, are essential for unambiguously confirming the structure and connectivity of the target compound and any related substances. ipb.ptresearchgate.netignited.inacs.orgtandfonline.com

| Technique | Application in this compound Analysis | Key Advantage | References |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm elemental composition and identify impurities. | Differentiates between isobaric compounds (same nominal mass, different formula). | mcmaster.caresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern analysis to differentiate structural isomers. | Provides structural information for impurity identification. | acs.orgresearchgate.net |

| Liquid Chromatography-NMR (LC-NMR) | Separation and structural elucidation of impurities and isomers directly from the reaction mixture. | Eliminates the need for time-consuming isolation of minor components. | nih.govconicet.gov.ar |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals to confirm the exact isomeric structure. | Provides definitive proof of molecular structure and connectivity. | ipb.ptacs.org |

| Cyclic Ion Mobility Mass Spectrometry (cIMS) | Separation of complex isomeric and isobaric species based on their shape and size. | Offers an additional dimension of separation for highly complex mixtures. | metsysbio.com |

Understanding and optimizing reaction kinetics is key to improving yield and minimizing byproduct formation. In situ (in the reaction vessel) spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, allow for real-time monitoring of chemical reactions. mt.comresearchgate.net By tracking the concentration of reactants, intermediates, and products as the reaction proceeds, chemists can gain deep mechanistic insights. mdpi.comresearchgate.net This information is critical for optimizing reaction parameters like temperature, pressure, and catalyst loading, ultimately leading to more robust and efficient processes for synthesizing this compound. tib.eu

Integration of Artificial Intelligence and Machine Learning in Quinoline Amine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from synthesis planning to drug discovery. For quinoline amines, these computational tools offer several exciting avenues for advancement. ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including identifying the most likely site of functionalization (regioselectivity) on a complex molecule like a quinoline. doaj.orgresearchgate.netnih.govresearchgate.netmdpi.com This predictive power can save significant time and resources in the lab by guiding chemists toward the most promising synthetic routes.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, often built using ML algorithms, can correlate the structural features of quinoline derivatives with their biological activity. rsc.orgbohrium.comnih.govnih.govarabjchem.org This allows for the in silico design of new molecules, like derivatives of this compound, with enhanced properties for specific applications, accelerating the discovery of novel therapeutic agents.

Compound Index

| Compound Name |

|---|

| 5-aminoquinoline |

| Ethanol |

| This compound |

| N-methylquinolin-8-amine |

| S-adenosyl methionine |

| Triflic acid |

| Water |

Predictive Modeling for Reaction Outcomes and Structure-Reactivity Relationships